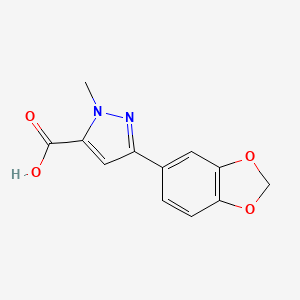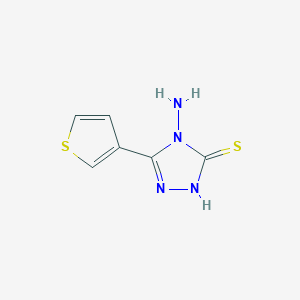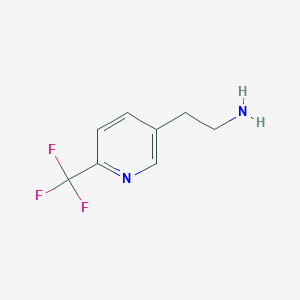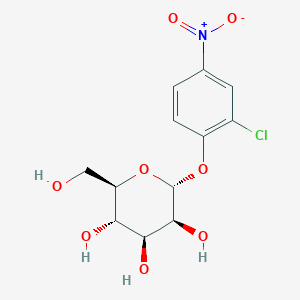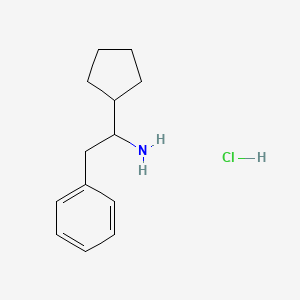
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride
Overview
Description
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride is an organic compound with the molecular formula C13H20ClN . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group (a five-membered ring), a phenyl group (a six-membered ring), and an ethan-1-amine group (a two-carbon chain with an amine group at one end). The hydrochloride indicates that a hydrogen chloride (HCl) has been added to the compound .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 225.76 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Vasorelaxant Effects
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride exhibits properties that are significant in vasorelaxation, as seen in related compounds. For example, 1-Nitro-2-phenylethane, a structurally similar molecule, has been found to induce vasorelaxation through stimulating the soluble guanylate cyclase-cGMP pathway. This effect does not depend on the endothelial layer integrity and is refractory to nitric oxide synthase inhibition. The compound increases cyclic guanosine 3',5'-monophosphate (cGMP) levels, indicating its potential in cardiovascular research (Brito et al., 2013).
Synthesis and Configuration
Research has focused on the synthesis and configuration of derivatives of phenylethanamines, including those related to this compound. For instance, cyclization of iodides derived from (S)-1-phenylethanamine has been used to produce potent antidepressants (Shishkina et al., 2015).
Ring-Opening Synthesis
The ring opening of racemic styrene oxide by a chiral amine has been explored, leading to the formation of 1,2-aminoalcohol moieties. This process is significant for the synthesis of compounds with pharmaceutically and biologically interesting properties (Boukhari et al., 2010).
Catalytic Applications
The molecule's derivatives have been used in catalytic applications. For example, Ruthenium/Nb2O5 catalysts have been employed in the reductive amination of cyclopentanone, demonstrating the molecule's relevance in the synthesis of amines used in pesticides, cosmetics, and medicines (Guo et al., 2019).
Antimicrobial and Cytotoxic Activity
Novel azetidine-2-one derivatives of 1H-benzimidazole, related to this compound, have been synthesized and evaluated for their antimicrobial and cytotoxic properties (Noolvi et al., 2014).
Sensing Applications
The compound and its derivatives have potential applications in sensing technologies. For instance, lanthanide-based metal-organic networks show promise for sensing amines and small organic molecules, indicating the relevance of such structures in sensing applications (Wang et al., 2018).
properties
IUPAC Name |
1-cyclopentyl-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13(12-8-4-5-9-12)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEUOYUTBLRHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)
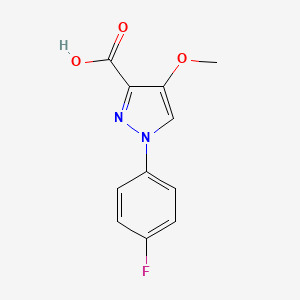
![methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate](/img/structure/B1452862.png)
![(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1452863.png)


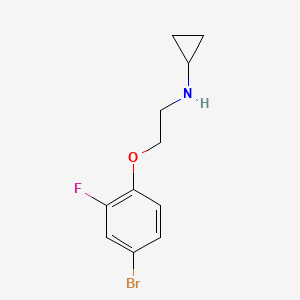
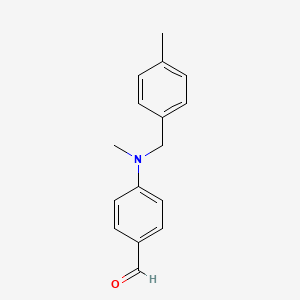
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide](/img/structure/B1452871.png)
